1-(4-Methylphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea
Overview
Description
N-(4-methylphenyl)-N’-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea is an organic compound that belongs to the class of ureas This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with methyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-N’-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea typically involves the reaction of 4-methylphenyl isocyanate with 5-methyl-4-phenyl-1,3-thiazol-2-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of N-(4-methylphenyl)-N’-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea may involve similar synthetic routes but optimized for large-scale operations. This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-N’-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the urea group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and room temperature.
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids (e.g., aluminum chloride), and solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-N’-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The thiazole ring and urea group can play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-N’-(4-phenyl-1,3-thiazol-2-yl)urea: Similar structure but lacks the methyl group on the thiazole ring.
N-(4-chlorophenyl)-N’-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
N-(4-methylphenyl)-N’-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and potential applications. The presence of both methyl and phenyl groups on the thiazole ring can enhance its stability and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-(5-methyl-4-phenyl-1,3-thiazol-2-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-8-10-15(11-9-12)19-17(22)21-18-20-16(13(2)23-18)14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBIUWCBWQIMPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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